

Tautomeric forms of 3-Methyl-1-phenyl-5-pyrazolone in different solvents

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Compound of Interest

Compound Name: 3-Methyl-3-pyrazolin-5-one

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An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-1-phenyl-5-pyrazolone in Different Solvents

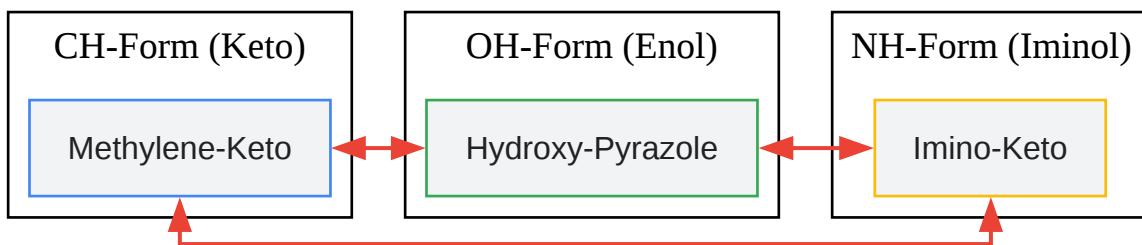
Introduction

3-Methyl-1-phenyl-5-pyrazolone, widely known as Edaravone, is a potent antioxidant and a significant structural motif in medicinal chemistry, used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke. The biological activity and physicochemical properties of pyrazolone derivatives are intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For 3-Methyl-1-phenyl-5-pyrazolone, this isomerism significantly influences its reactivity, stability, and interaction with biological targets.

This technical guide provides a comprehensive overview of the tautomeric forms of 3-Methyl-1-phenyl-5-pyrazolone, focusing on the profound influence of the solvent environment on the tautomeric equilibrium. It presents quantitative data, detailed experimental protocols, and logical workflows to aid researchers and professionals in the fields of chemistry and drug development.

Tautomeric Forms of 3-Methyl-1-phenyl-5-pyrazolone

3-Methyl-1-phenyl-5-pyrazolone can exist in three primary tautomeric forms in solution: the CH-form (a methylene-keto structure), the OH-form (an aromatic phenol-like structure), and the NH-form (an imine-keto structure). In the solid state, a zwitterionic form has also been identified. The equilibrium between these forms is highly sensitive to the surrounding solvent.



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Caption: Equilibrium between the CH, OH, and NH tautomeric forms.

Solvent Effects on Tautomeric Equilibrium

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form. Nonpolar solvents tend to favor the less polar CH-form, whereas polar and hydrogen-bond-accepting solvents can stabilize the OH and NH forms through intermolecular interactions.

Quantitative Analysis of Tautomeric Forms

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to quantify the distribution of tautomers in various deuterated solvents. The relative proportions are determined by integrating the signals corresponding to each specific form.

Solvent	Tautomeric Form	Predominance / Percentage (%)	Method	Reference
DMSO-d6	OH-form	81 ± 5	¹ H NMR	
CH-form	13 ± 5	¹ H NMR		
NH-form	6 ± 5	¹ H NMR		
CDCl ₃	CH-form	Predominantly/O nly form observed	¹ H &	

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